molecular formula C8H8BrF2NO B13289822 2-Bromo-6-(2,2-difluoroethoxy)aniline

2-Bromo-6-(2,2-difluoroethoxy)aniline

Cat. No.: B13289822
M. Wt: 252.06 g/mol
InChI Key: CYUJPIOGEIJVJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)aniline typically involves the reaction of 2-bromoaniline with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and difluoroethoxy groups may influence its binding affinity and specificity .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-bromo-6-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2

InChI Key

CYUJPIOGEIJVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)OCC(F)F

Origin of Product

United States

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